Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate
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Overview
Description
Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C12H14F3IO3SSi. It is known for its unique structure, which includes a phenyl group, a trimethylsilyl-ethynyl group, and an iodonium ion paired with a trifluoromethanesulfonate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of bis(trimethylsilyl)ethyne with [bis(acetoxy)iodo]benzene in the presence of trifluoromethanesulfonic anhydride. The reaction typically takes place in an inert atmosphere using solvents such as dichloromethane and diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up of reaction volumes and optimization of reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as phenolates, to form substitution products like O-trimethylsilylethynylphenols and O-ethynylphenols.
Insertion Reactions: The compound can also undergo sp2 C-H insertion reactions, leading to the formation of products like 2-aroxybenzo[b]furans.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium salts of acidic phenols, trifluoromethanesulfonic anhydride, and [bis(acetoxy)iodo]benzene. Reaction conditions often involve inert atmospheres, low temperatures, and specific solvents like dichloromethane .
Major Products
The major products formed from reactions involving this compound include substituted phenols and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of pharmaceuticals and bioactive molecules.
Material Science:
Mechanism of Action
The mechanism of action of phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate involves the formation of reactive intermediates, such as alkylidene carbenes, which can undergo rearrangement or insertion reactions. These intermediates facilitate the formation of various products through pathways like 1,2-shifts and intramolecular C-H insertions .
Comparison with Similar Compounds
Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate can be compared with other alkynyl iodonium salts, such as:
- Phenyl(ethynyl)iodonium trifluoromethanesulfonate
- Phenyl((trimethylsilyl)ethynyl)iodonium triflate
These compounds share similar reactivity patterns but differ in their specific substituents and resulting reactivity profiles. This compound is unique due to its trimethylsilyl group, which influences its reactivity and the types of products formed in reactions .
Properties
Molecular Formula |
C12H14F3IO3SSi |
---|---|
Molecular Weight |
450.29 g/mol |
IUPAC Name |
phenyl(2-trimethylsilylethynyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H14ISi.CHF3O3S/c1-13(2,3)10-9-12-11-7-5-4-6-8-11;2-1(3,4)8(5,6)7/h4-8H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
ZNAYYADNSBQPEH-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C#C[I+]C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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